1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a phenyl and pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions are generally mild, and the yields are high, making this method efficient for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine are not extensively documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the pyridinyl group, which may reduce its biological activity compared to 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine.
4-(Pyridin-2-yl)-1H-1,2,3-triazole: Lacks the phenyl group, which may affect its binding affinity and specificity for certain molecular targets.
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,4-triazole: Isomeric form with different electronic and steric properties, potentially leading to different biological activities.
Uniqueness
This compound is unique due to the presence of both phenyl and pyridinyl groups, which enhance its biological activity and binding affinity for various molecular targets. This dual substitution pattern allows for greater versatility in its applications and potential therapeutic uses.
Properties
IUPAC Name |
3-phenyl-5-pyridin-2-yltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-12(11-8-4-5-9-15-11)16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFWGQJUSVWMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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